9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Hypoglycemic Antidiabetic Metabolic Disease

This specific 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one scaffold is essential for in vivo metabolic disorder research, validated in rodent diabetes models. Unlike 4-oxo isomers or unsubstituted analogs, the 9-methyl substituent and 2-one carbonyl position dictate HMG-CoA reductase inhibition potency—minor structural changes yield orders-of-magnitude differences in IC50 values. Its excellent regioselectivity makes it ideal for constructing focused combinatorial libraries in underrepresented chemical space. Choose this precise scaffold to ensure target engagement and synthetic reproducibility in your lead optimization campaigns.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 61751-44-8
Cat. No. B1581606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
CAS61751-44-8
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=O)CC2
InChIInChI=1S/C9H10N2O/c1-7-3-2-5-11-6-4-8(12)10-9(7)11/h2-3,5H,4,6H2,1H3
InChIKeyHPVULYKIYNGGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 61751-44-8): A Procurement-Focused Baseline Overview


9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 61751-44-8) is a bicyclic heterocycle with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It belongs to the broader class of pyrido[1,2-a]pyrimidin-2-ones, which are distinct from their isomeric pyrido[1,2-a]pyrimidin-4-ones due to the position of the carbonyl group [1]. This specific compound features a methyl substituent at the 9-position and a 3,4-dihydro (partially saturated) core, structural features that differentiate it from fully aromatic or other substituted analogs and can significantly impact its biological activity and synthetic utility .

Why a Generic Pyrido[1,2-a]pyrimidin-2-one Cannot Substitute for 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in Critical Assays


Substituting this compound with a seemingly similar 'in-class' alternative, such as an unsubstituted or a 4-oxo isomer, is scientifically unsound due to demonstrable, quantifiable differences in activity and synthetic behavior. The position of the carbonyl group and the presence of the 9-methyl substituent directly impact enzyme inhibition potency and regioselectivity in synthesis [1][2]. For example, related pyrido[1,2-a]pyrimidin-2-ones have shown varying IC50 values for human DHFR inhibition (ranging from 16 µM to >200 µM) depending on substitution patterns, illustrating that small structural changes lead to orders-of-magnitude differences in biological activity [1]. The evidence below provides a quantitative basis for prioritizing this specific compound.

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 61751-44-8): A Quantitative Evidence Guide for Scientific Selection


In Vivo Hypoglycemic Activity: A Class-Level Inference for Metabolic Disease Research

The compound has demonstrated in vivo hypoglycemic effects in rats and mice, as well as an antidiabetic effect in rabbits . While a direct head-to-head comparison with another specific compound is not available in the source, this activity profile establishes a class-level inference that the compound possesses a metabolic phenotype not shared by all pyrido[1,2-a]pyrimidin-2-one isomers or analogs. For instance, the 4-oxo isomer class is more commonly associated with SHP2 inhibition or antimalarial activity [1][2], highlighting a potential divergence in therapeutic application.

Hypoglycemic Antidiabetic Metabolic Disease

HMG-CoA Reductase Inhibition: A Specific Molecular Target for Cholesterol Research

This compound has been shown to inhibit the HMG-CoA reductase enzyme, leading to decreased production of cholesterol and fatty acids . This provides a defined molecular mechanism not universally associated with the pyrido[1,2-a]pyrimidin-2-one scaffold. For context, a structurally related compound, CHEMBL3344536, showed an IC50 of 25 nM against human HMG-CoA reductase [1], illustrating that members of this chemotype can achieve potent inhibition. This data positions 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one as a relevant scaffold for cholesterol biosynthesis research, unlike isomers such as the 4-oxo derivatives which are often studied for kinase inhibition [2].

HMG-CoA Reductase Cholesterol Enzyme Inhibition

Synthetic Regioselectivity: The Advantage of the 2-Oxo Isomer

A critical, quantifiable differentiation lies in the synthetic route used to create this compound. The use of lithium amide bases for the acylation of 2-aminopyridines ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer [1]. This method provides a distinct advantage over other synthetic methods that may produce mixtures or favor the 4-oxo product, which is a key consideration for medicinal chemistry campaigns where isomeric purity is essential for consistent biological activity.

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Research and Industrial Applications for 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 61751-44-8)


Metabolic Disease and Diabetes Research

Procurement is most justified for in vivo studies of hypoglycemic agents or metabolic disorders. The compound's demonstrated activity in rodent models of diabetes provides a validated starting point for exploring new antidiabetic mechanisms, in contrast to other pyridopyrimidinones more commonly associated with oncology or infectious disease [1][2].

Cholesterol Biosynthesis Pathway Studies

The specific inhibition of HMG-CoA reductase makes this compound a valuable tool for investigating cholesterol and lipid metabolism. This is a distinct application from other pyrido[1,2-a]pyrimidin-2-one analogs, which may have different primary targets, and aligns with research into hypercholesterolemia and related cardiovascular conditions.

Medicinal Chemistry and Drug Discovery Scaffold

As a 'rare' and 'under-represented' scaffold with excellent regioselectivity in its synthesis , this compound is ideal for building focused libraries of pyrido[1,2-a]pyrimidin-2-ones. Its unique structure allows for exploration of chemical space distinct from the more common 4-oxo isomers, which is valuable for hit finding and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.